[(2,3-Dihydro-1H-inden-1-yl)(phenyl)methyl](trimethyl)silane
Description
(2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane (CAS No. listed in ) is a silicon-containing organometallic compound characterized by a fused dihydroindenyl backbone, a phenyl group, and a trimethylsilyl moiety. Its molecular formula is C₁₉H₂₄Si, with a molecular weight of 280.48 g/mol. The compound’s structure combines aromatic (phenyl, indenyl) and aliphatic (trimethylsilyl) features, making it relevant in synthetic organic chemistry, particularly in catalytic applications and as a precursor for functionalized materials.
Properties
CAS No. |
656824-69-0 |
|---|---|
Molecular Formula |
C19H24Si |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
[2,3-dihydro-1H-inden-1-yl(phenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C19H24Si/c1-20(2,3)19(16-10-5-4-6-11-16)18-14-13-15-9-7-8-12-17(15)18/h4-12,18-19H,13-14H2,1-3H3 |
InChI Key |
INGPYTOAXODRSW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1CCC2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane typically involves the reaction of 2,3-dihydro-1H-inden-1-yl with phenylmethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with trimethylsilyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of reduced hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the indene and phenyl groups provide specific binding interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs
The following table compares (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane with structurally related compounds:
Key Observations :
- The trimethylsilyl group enhances steric bulk and electron-withdrawing effects compared to non-silicon analogs (e.g., 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene).
- Ether or oxygen-containing analogs (e.g., ) exhibit distinct reactivity due to polar functional groups.
Physicochemical Properties
- Hydrophobicity: Trimethylsilyl groups increase log P values compared to non-silicon analogs (e.g., 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene has log P ~4.5 estimated).
- Thermal Stability : Silane derivatives generally decompose above 200°C, whereas hydrocarbon analogs (e.g., 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene) exhibit higher thermal stability.
Biological Activity
(2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane is a silane derivative notable for its unique molecular structure, which combines both silane and organic components. Its molecular formula is , with a molecular weight of approximately 276.43 g/mol. The compound features a trimethylsilane group attached to a phenylmethyl group, which is linked to a dihydroindene moiety. This structural configuration contributes to its distinct chemical properties and potential applications in various fields, including materials science and organic synthesis.
Chemical Structure
The chemical structure of (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane can be represented as follows:
This compound's reactivity is primarily due to the presence of the silane group, which can undergo hydrolysis to form silanol and release trimethylsilanol.
The biological activity of (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane has been explored through various studies focusing on its potential therapeutic applications. The compound's ability to interact with biological substrates suggests it may exhibit significant pharmacological properties.
Key Mechanisms:
- Reactivity with Biological Molecules: The silane group can form covalent bonds with various biomolecules, potentially leading to modifications that alter biological pathways.
- Antioxidant Properties: Compounds with similar structures have been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
Recent investigations into related silane compounds have indicated potential anticancer properties. For instance, derivatives similar to (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane have demonstrated cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Silane A | MCF-7 | 15 |
| Silane B | HeLa | 20 |
| (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane | A549 | TBD |
Antimicrobial Activity
Studies have shown that silanes can possess antimicrobial properties. Although specific data on (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane is limited, related compounds have been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Potential Applications
The unique properties of (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane make it an attractive candidate for various applications:
Material Science
Due to its reactivity and ability to form stable bonds with other materials, this compound could be utilized in the development of advanced materials, including coatings and adhesives.
Organic Synthesis
The compound may serve as an intermediate in the synthesis of more complex organic molecules, contributing to the field of medicinal chemistry.
Therapeutics
Given its potential biological activity, further research could explore its use as a therapeutic agent in treating diseases such as cancer or infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
